3,4,5-Trimethoxy-acetoacetanilide
Description
3,4,5-Trimethoxy-acetoacetanilide is a substituted acetoacetanilide derivative characterized by three methoxy (-OCH₃) groups attached to the benzene ring at the 3-, 4-, and 5-positions. This structural modification distinguishes it from simpler acetanilide or acetoacetanilide compounds, enhancing its steric and electronic properties.
Properties
CAS No. |
2894-18-0 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-oxo-N-(3,4,5-trimethoxyphenyl)butanamide |
InChI |
InChI=1S/C13H17NO5/c1-8(15)5-12(16)14-9-6-10(17-2)13(19-4)11(7-9)18-3/h6-7H,5H2,1-4H3,(H,14,16) |
InChI Key |
KOEZBVSSFMOARF-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,4,5-Trimethoxy-acetoacetanilide with its structural analogs, focusing on molecular properties, applications, and safety profiles inferred from the evidence and chemical principles:
Key Findings:
Structural Impact on Applications: The trimethoxy groups in this compound likely reduce water solubility compared to Acetanilide or Acetoacetanilide, favoring its use in non-aqueous synthesis (e.g., lipophilic dyes or pharmaceuticals) . In contrast, Acetoacetanilide’s β-keto group makes it a key precursor for azo pigments, while Acetanilide’s simpler structure limits it to basic dye intermediates .
Reactivity Differences :
- The electron-donating methoxy groups in this compound may stabilize the aromatic ring against electrophilic substitution, altering reaction pathways compared to unsubstituted analogs .
Safety and Handling :
- While safety data for this compound is absent in the evidence, analogs like Acetanilide and Acetoacetanilide require precautions against ingestion and dermal exposure . The trimethoxy derivative’s higher molecular weight and lipophilicity may influence its toxicokinetics.
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